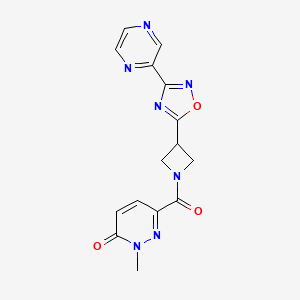

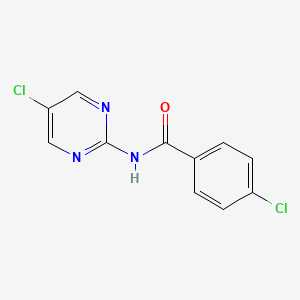

![molecular formula C15H16N6O2 B2486065 N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-1-甲基-2-氧代-1,2-二氢吡啶-3-甲酰胺 CAS No. 1904057-27-7](/img/structure/B2486065.png)

N-(3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基)-1-甲基-2-氧代-1,2-二氢吡啶-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of the [1,2,4]triazolo[1,5-a]pyrimidine and dihydropyridine families, known for their versatile chemical and biological properties. This combination potentially offers a unique profile for various scientific applications, excluding pharmacological uses mentioned in your constraints.

Synthesis Analysis

The synthesis of related [1,2,4]triazolo[1,5-a]pyrimidine derivatives often involves multi-step reactions starting from readily available precursors. For instance, compounds with similar frameworks have been synthesized through heterocyclization reactions, utilizing N-(2,2-dichloro-1-cyanoethenyl)carboxamides and 5-aminopyrazoles or by reacting phenyl or ethyl isothiocyanate with ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate followed by cyclocondensation with orthoesters (Velihina et al., 2023).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family is often confirmed using techniques like X-ray diffraction (XRD), NMR, and IR spectroscopy. For example, a novel derivative of pyrimidine containing the 1,2,4-triazolo[1,5-a]pyrimidine ring was characterized by XRD and various spectroscopic techniques, confirming the intended structural features and providing insights into the molecular geometry and electronic structure (Lahmidi et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of [1,2,4]triazolo[1,5-a]pyrimidine derivatives can vary significantly depending on the substituents and reaction conditions. For instance, reactions with active methylene compounds, hydrazine hydrate, hydroxylamine, and various amines have been reported to afford a range of substituted products, showcasing the versatility of these compounds in synthetic chemistry (Farghaly, 2008).

科学研究应用

抗肿瘤和抗微生物活性

已合成了包含[1,2,4]三唑并[1,5-a]嘧啶基团的新衍生物,展示出显著的抗肿瘤和抗微生物活性。通过各种合成途径,这些化合物产生了取代吡啶衍生物、双吡唑和吡唑基异噁唑等化合物。它们对人类乳腺细胞系(MCF-7)和肝癌细胞系(HEPG2)的细胞毒作用与5-氟尿嘧啶相当,表明在癌症治疗中具有潜在应用价值。此外,对选定产品的抗微生物活性进行了评估,显示出在对抗微生物感染方面具有潜力(Riyadh, 2011)。

功能化三唑嘧啶库

已开发了一种一锅顺序方法,用于合成高度功能化的[1,2,4]三唑并[4,3-c]嘧啶-8-羧酰胺。该方法简化了三唑嘧啶的生产,省略了金属介导的交叉偶联反应的需要,从而提供了一条无金属有机合成途径。这种创新的合成策略增强了生成化合物库以进行进一步生物评估的效率,表明在药物发现和药物化学中具有潜在应用(Vilapara et al., 2015)。

超分子组装

对新型嘧啶衍生物的研究已经导致了开发出可作为适当配体与大环化合物共结晶形成氢键超分子组装的化合物。这些结构通过2D和3D网络表征,暗示在材料科学中的应用,特别是在设计具有特定物理或化学性质的新材料方面(Fonari et al., 2004)。

噻唑嘧啶衍生物的抗微生物评价

已合成并评估了噻唑嘧啶衍生物的抗微生物活性。这些化合物的结构修饰,导致各种基团的环接,已展示出显著的抗微生物活性。这突显了该化合物在开发新的抗微生物药物以解决抗生素耐药问题方面的潜力(Bhuiyan et al., 2006)。

未来方向

作用机制

Target of Action

Compounds with the [1,2,4]triazolo[1,5-a]pyrimidine moiety have been reported to possess various biological properties, including antifungal, antitubercular, and antibacterial activities . They have also been reported as antitumor agents, corticotropin-releasing factor 1 receptor antagonists, or calcium channel modulators .

Mode of Action

It is known that [1,2,4]triazolo[1,5-a]pyrimidines can interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some [1,2,4]triazolo[1,5-a]pyrimidines can act as inhibitors of certain enzymes, leading to changes in cellular signaling pathways .

Biochemical Pathways

[1,2,4]triazolo[1,5-a]pyrimidines have been reported to interact with various biochemical pathways, depending on their specific targets . For example, they can affect pathways related to cell growth and proliferation, inflammation, and neurotransmission .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

Given the reported biological activities of [1,2,4]triazolo[1,5-a]pyrimidines, it can be inferred that this compound may have effects on cell growth, inflammation, and neurotransmission .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

属性

IUPAC Name |

1-methyl-2-oxo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N6O2/c1-20-7-3-5-12(14(20)23)13(22)16-6-2-4-11-8-17-15-18-10-19-21(15)9-11/h3,5,7-10H,2,4,6H2,1H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVRKDRUMZUZML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)NCCCC2=CN3C(=NC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

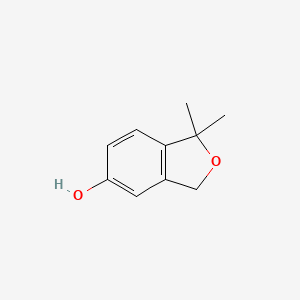

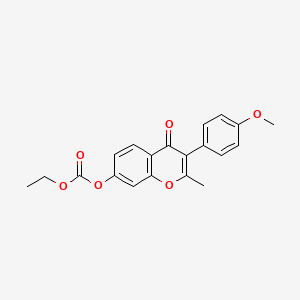

![(2-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B2485984.png)

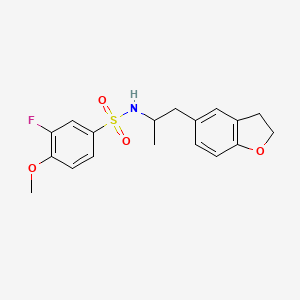

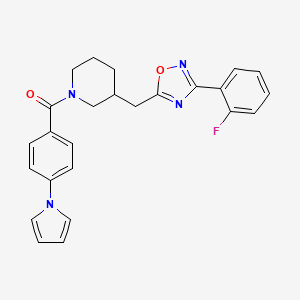

![N-(2-fluorophenyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2485986.png)

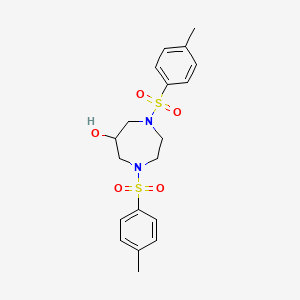

![(4-Bromophenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2485990.png)

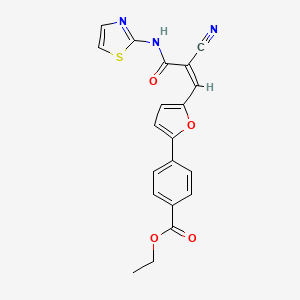

![N-[6-chloro-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2485991.png)

![2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide](/img/structure/B2485992.png)

![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2485998.png)